Bortezomib-pinanediol

Descripción general

Descripción

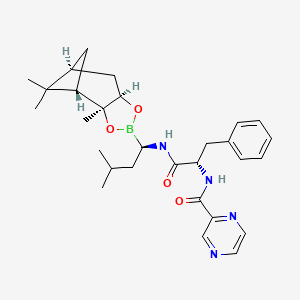

Bortezomib-pinanediol es un derivado de bortezomib, un inhibidor del proteasoma utilizado principalmente en el tratamiento del mieloma múltiple y el linfoma de células del manto . This compound es una forma lipofilizada de bortezomib, diseñada para mejorar la carga del fármaco, el tiempo de circulación y la eficacia del tratamiento dirigido .

Aplicaciones Científicas De Investigación

Bortezomib-pinanediol tiene varias aplicaciones de investigación científica:

Terapia del Cáncer: Se utiliza en quimioterapia dirigida para el cáncer de mama triple negativo, mostrando una mejor carga del fármaco y efectos secundarios reducidos en comparación con el bortezomib.

Sistemas de Administración de Fármacos: El compuesto se incorpora en nanoformulaciones micelares para mejorar su eficacia terapéutica y reducir la toxicidad.

Estudios de Inhibición del Proteasoma: Los investigadores utilizan this compound para estudiar la vía de ubiquitina-proteasoma y su papel en la apoptosis de las células cancerosas.

Mecanismo De Acción

Bortezomib-pinanediol ejerce sus efectos inhibiendo el proteasoma 26S, un complejo proteico responsable de la degradación de las proteínas ubiquitinadas . Esta inhibición conduce a la acumulación de proteínas mal plegadas, induciendo estrés en el retículo endoplásmico y desencadenando la apoptosis en las células cancerosas . El compuesto se dirige específicamente al sitio catalítico del proteasoma, uniéndose con alta afinidad y especificidad .

Análisis Bioquímico

Biochemical Properties

Bortezomib-pinanediol interacts with various biomolecules in the body. It primarily targets the 26S proteasome, a multi-catalytic complex responsible for the degradation of intracellular dysfunctional proteins and a rapid turnover of key regulatory proteins . The inhibition of the 20S proteasome leads to unique proapoptotic effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces G2-M cell cycle arrest and apoptosis by causing Bcl-2 phosphorylation and cleavage . This regulation of the bcl-2 family of proteins has been observed in H460 lung cancer cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the chymotrypsin-like site of the 20S proteolytic core within the 26S proteasome . This inhibition disrupts multiple cellular signaling pathways, resulting in the inhibition of cell-cycle progression, angiogenesis, and proliferation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are complex. Resistance to Bortezomib has been noted in clinical studies, suggesting that the effects of the drug may change over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to improve the symptoms of different autoimmune diseases in animal models .

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome pathway . This pathway was identified as the principal cellular pathway responsible for the degradation of intracellular dysfunctional proteins and a rapid turnover of key regulatory proteins .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex. The drug undergoes extensive metabolism by hepatic cytochrome P450 3A4 and 2C19 enzymes .

Métodos De Preparación

Bortezomib-pinanediol se puede sintetizar mediante una reacción de esterificación entre bortezomib y pinanediol . Esta reacción generalmente ocurre en condiciones neutras o alcalinas, dando como resultado la formación de enlaces éster de ácido bórico sensibles al pH . El proceso es eficiente y produce una alta cantidad del producto deseado .

Análisis De Reacciones Químicas

Bortezomib-pinanediol experimenta varias reacciones químicas, que incluyen:

Esterificación: La reacción principal utilizada en su síntesis, donde el bortezomib reacciona con el pinanediol para formar el enlace éster.

Hidrólisis: En condiciones ácidas o básicas, el enlace éster se puede hidrolizar de nuevo a bortezomib y pinanediol.

Oxidación y Reducción: Estas reacciones pueden modificar la parte del ácido bórico, afectando la estabilidad y la reactividad del compuesto.

Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y agentes oxidantes o reductores. Los principales productos formados dependen de las condiciones específicas de la reacción y los reactivos utilizados.

Comparación Con Compuestos Similares

Bortezomib-pinanediol es único en comparación con otros inhibidores del proteasoma debido a su forma lipofilizada, que mejora la carga del fármaco y el tiempo de circulación . Compuestos similares incluyen:

Carfilzomib: Otro inhibidor del proteasoma utilizado en la terapia del cáncer, pero con diferentes propiedades farmacocinéticas.

Ixazomib: Un inhibidor del proteasoma oral con una estructura química y aplicaciones clínicas distintas.

This compound se destaca por su mejor administración y efectos secundarios reducidos, lo que lo convierte en una valiosa adición a los regímenes de tratamiento del cáncer .

Propiedades

IUPAC Name |

N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39BN4O4/c1-18(2)13-25(30-37-24-16-20-15-23(28(20,3)4)29(24,5)38-30)34-26(35)21(14-19-9-7-6-8-10-19)33-27(36)22-17-31-11-12-32-22/h6-12,17-18,20-21,23-25H,13-16H2,1-5H3,(H,33,36)(H,34,35)/t20-,21-,23-,24+,25-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCSTPSWJFWZHP-GQABWHEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39BN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.